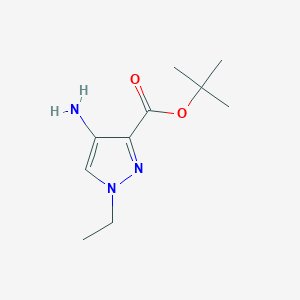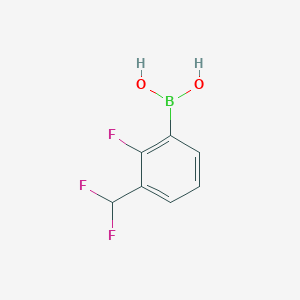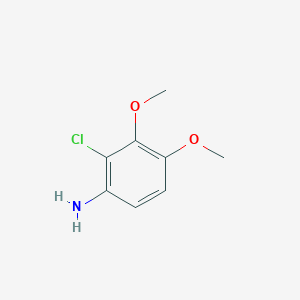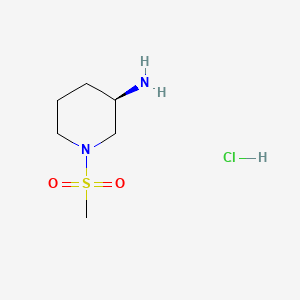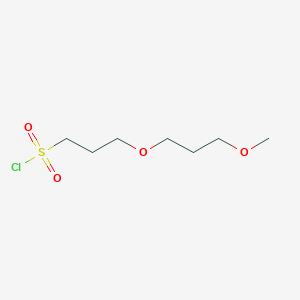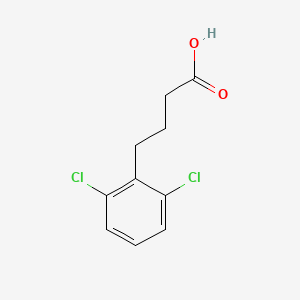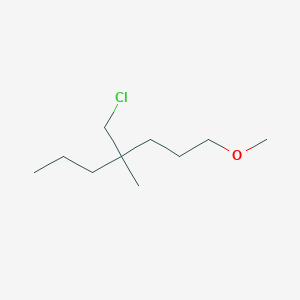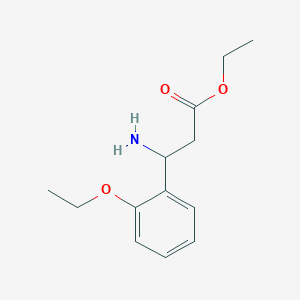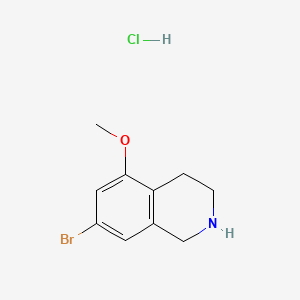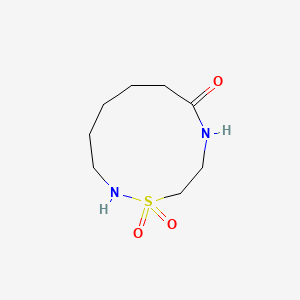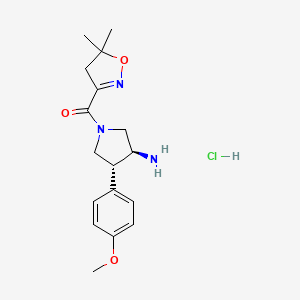
n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of a suitable precursor with isopropylamine and methylamine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major products are often ketones or carboxylic acids.
Reduction: The primary products are typically amines or alcohols.
Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
- 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine
Uniqueness
n-Isopropyl-N-methyl-3-(pyrrolidin-2-yl)propan-1-amine is unique due to its specific structural features, such as the isopropyl and methyl groups attached to the nitrogen atom and the pyrrolidine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H24N2 |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
N-methyl-N-propan-2-yl-3-pyrrolidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)13(3)9-5-7-11-6-4-8-12-11/h10-12H,4-9H2,1-3H3 |
Clave InChI |
HTSAQTOKDADKTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCCC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


